2-Vinylphenyl acetate

Description

The exact mass of the compound Acetic Acid 2-Vinylphenyl Ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

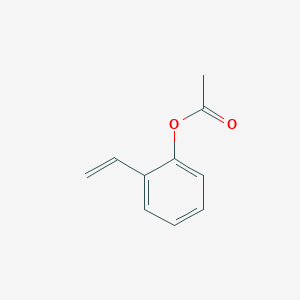

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-ethenylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-3-9-6-4-5-7-10(9)12-8(2)11/h3-7H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPYDXWBHXAKPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436616 | |

| Record name | Acetic Acid 2-Vinylphenyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63600-35-1 | |

| Record name | Acetic Acid 2-Vinylphenyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Vinylphenyl Acetate (stabilized with Phenothiazine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Vinylphenyl Acetate from 2-Vinylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-vinylphenyl acetate from 2-vinylphenol, a key transformation for introducing a protected phenolic group while retaining the reactive vinyl moiety for further functionalization or polymerization. This document provides detailed experimental protocols, summarizes key quantitative data, and includes visualizations to elucidate the reaction pathway and experimental workflow.

Reaction Overview and Mechanism

The synthesis of this compound from 2-vinylphenol is a straightforward esterification reaction, specifically an acetylation. The phenolic hydroxyl group of 2-vinylphenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent. The most common and efficient acetylating agent for this purpose is acetic anhydride. The reaction can be performed with or without a basic catalyst, such as pyridine, which also acts as a solvent and scavenges the acetic acid byproduct.

The general reaction is as follows:

2-Vinylphenol + Acetic Anhydride → this compound + Acetic Acid

A plausible reaction mechanism when a base like pyridine is used involves the activation of the phenolic proton, increasing the nucleophilicity of the phenoxide intermediate, which then attacks the acetic anhydride.

Experimental Protocols

Two primary methods for the acetylation of 2-vinylphenol are presented below: a catalyst- and solvent-free approach and a method utilizing pyridine as a catalyst and solvent.

Protocol 1: Catalyst- and Solvent-Free Acetylation

This method is a greener approach, avoiding the use of potentially hazardous solvents and catalysts.[1]

Materials:

-

2-Vinylphenol

-

Acetic anhydride

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup (separatory funnel, beakers, etc.)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, charge 1.0 equivalent of 2-vinylphenol.

-

Add 1.5 equivalents of acetic anhydride to the flask.[1]

-

Homogeneously mix the contents using a magnetic stirrer.

-

Heat the reaction mixture to 60°C in a preheated oil bath.[1]

-

Maintain stirring at this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acetic acid byproduct) and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation.

Protocol 2: Acetylation using Acetic Anhydride in Pyridine

This classic method often provides excellent yields and is suitable for phenols that may be less reactive.[2][3]

Materials:

-

2-Vinylphenol

-

Acetic anhydride

-

Dry pyridine

-

Round-bottom flask with a stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Ice bath

-

Standard laboratory glassware for workup

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Dissolve 1.0 equivalent of 2-vinylphenol in dry pyridine (approximately 2-10 mL per mmol of phenol) in a round-bottom flask under an inert atmosphere.[2]

-

Cool the solution to 0°C using an ice bath.

-

Slowly add 1.5 to 2.0 equivalents of acetic anhydride to the cooled solution.[2]

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.[2]

-

Quench the reaction by the slow addition of methanol.

-

Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure.[2]

-

Dissolve the residue in dichloromethane or ethyl acetate.[2]

-

Wash the organic layer sequentially with 1 M HCl (to remove residual pyridine), water, saturated aqueous NaHCO₃, and brine.[2]

-

Dry the organic layer over anhydrous Na₂SO₄.[2]

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.[2]

-

Purify the residue by silica gel column chromatography or vacuum distillation to afford pure this compound.[2]

Quantitative Data

While specific yield data for the acetylation of 2-vinylphenol is not extensively reported in the literature, high to quantitative yields are expected based on similar reactions with other phenols.

| Parameter | Catalyst-Free Method | Pyridine Method | Reference |

| Reactant Ratio (Phenol:Anhydride) | 1 : 1.5 | 1 : 1.5-2.0 | [1],[2] |

| Temperature | 60 °C | 0 °C to Room Temp. | [1],[2] |

| Reaction Time | Varies (monitor by TLC) | Varies (monitor by TLC) | |

| Expected Yield | >95% | >95% | [1] |

Characterization of this compound

| Technique | Expected Observations for this compound (based on 4-acetoxystyrene) | Reference |

| ¹H NMR | Signals corresponding to the vinyl protons (dd, ~5.2-6.8 ppm), aromatic protons (~7.0-7.5 ppm), and the acetyl methyl protons (s, ~2.3 ppm). | [4] |

| ¹³C NMR | Resonances for the vinyl carbons, aromatic carbons, the ester carbonyl carbon (~169 ppm), and the acetyl methyl carbon. | [5] |

| IR Spectroscopy | Characteristic C=O stretching vibration of the ester at ~1760 cm⁻¹, C-O stretching, and bands associated with the vinyl group and the aromatic ring. | [5] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (162.19 g/mol ). | [6],[5] |

Visualizations

Reaction Pathway

Caption: General reaction scheme for the synthesis of this compound.

Experimental Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 4-Acetoxystyrene(2628-16-2) 1H NMR spectrum [chemicalbook.com]

- 5. 4-Ethenylphenyl acetate | C10H10O2 | CID 75821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

Characterization of 2-Vinylphenyl Acetate: An In-depth Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 2-Vinylphenyl acetate using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The document details experimental protocols and presents a thorough analysis of the spectral data, crucial for the identification and quality control of this compound in research and drug development settings.

Spectroscopic Analysis

The structural elucidation of this compound is achieved through the combined application of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. Each technique provides unique and complementary information regarding the molecule's functional groups and atomic connectivity.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in this compound. The spectrum is characterized by signals corresponding to the aromatic, vinyl, and acetyl protons.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.50-7.20 | Multiplet | 4H | Ar-H |

| ~6.80 | Doublet of Doublets | 1H | -CH=CH₂ |

| ~5.80 | Doublet | 1H | -CH=CH ₂(trans) |

| ~5.30 | Doublet | 1H | -CH=CH ₂(cis) |

| ~2.30 | Singlet | 3H | -OCOCH₃ |

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy identifies the different carbon environments within the this compound molecule. The spectrum will show distinct signals for the carbonyl, aromatic, vinyl, and methyl carbons.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~169 | C=O (ester carbonyl) |

| ~150 | Ar-C (ipso, attached to O) |

| ~136 | Ar-C (ipso, attached to vinyl) |

| ~135 | C H=CH₂ |

| ~130-125 | Ar-C |

| ~117 | CH=C H₂ |

| ~21 | -OCOC H₃ |

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts can vary depending on the solvent and spectrometer frequency.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Table 3: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080-3010 | Medium | =C-H stretch (aromatic and vinyl) |

| ~2980-2850 | Weak | C-H stretch (aliphatic) |

| ~1760 | Strong | C=O stretch (ester) |

| ~1630 | Medium | C=C stretch (vinyl) |

| ~1600, 1490 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1200 | Strong | C-O stretch (ester) |

| ~990, 910 | Strong | =C-H bend (vinyl out-of-plane) |

| ~750 | Strong | C-H bend (ortho-disubstituted aromatic) |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Cap the NMR tube securely.

Instrumental Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS)

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Pulse Angle: 30-45 degrees

Instrumental Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS)

-

Decoupling: Proton decoupled

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay: 2-5 seconds

FT-IR Spectroscopy (ATR Method)

Sample Preparation and Analysis:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the characterization process for this compound.

Caption: Experimental workflow for the spectroscopic characterization of this compound.

2-Acetoxystyrene: A Technical Guide for Scientific Professionals

An In-depth Overview of its Physical, Chemical, and Experimental Properties

For researchers, scientists, and professionals in drug development, a thorough understanding of chemical reagents is paramount. This technical guide provides a comprehensive overview of 2-acetoxystyrene (also known as 2-vinylphenyl acetate), a versatile monomer with applications in polymer chemistry and materials science. This document outlines its core physical and chemical properties, detailed experimental protocols, and its emerging relevance in specialized fields.

Core Physical and Chemical Properties

2-Acetoxystyrene is the ortho-isomer of acetoxystyrene. It is a colorless to pale yellow liquid and is recognized for its utility as a precursor in the synthesis of various polymers and functional materials.

Physical Properties

A summary of the key physical properties of 2-acetoxystyrene is presented in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 63600-35-1 | |

| Molecular Formula | C₁₀H₁₀O₂ | |

| Molecular Weight | 162.19 g/mol | |

| Boiling Point | 246 °C @ 760 mmHg | |

| Density | 1.070 g/mL | |

| Refractive Index | 1.547 | |

| Flash Point | 94.497 °C | |

| Vapor Pressure | 0.027 mmHg at 25°C | |

| Appearance | Colorless transparent liquid |

Chemical Properties and Reactivity

2-Acetoxystyrene's chemical behavior is primarily dictated by its two functional groups: the vinyl group and the acetoxy group.

-

Polymerization: The vinyl group enables 2-acetoxystyrene to act as a monomer in polymerization reactions. This property is fundamental to its application in the production of resins, elastomers, adhesives, and coatings. The core electronic properties of this compound stem from its molecular structure, which combines a vinyl phenyl group (styryl group) capable of free radical polymerization and an acetoxy protecting group that can undergo acid-catalyzed hydrolysis.

-

Hydrolysis: The acetoxy group can be hydrolyzed to yield 2-hydroxystyrene (2-vinylphenol). This reaction is a critical step in the synthesis of poly(2-hydroxystyrene), a polymer with significant applications.

-

Stability: Commercial preparations of 2-acetoxystyrene are often stabilized with inhibitors like phenothiazine to prevent spontaneous polymerization. It is recommended to store the compound at 0-10°C.

Experimental Protocols

Detailed methodologies are crucial for the safe and effective use of 2-acetoxystyrene in a laboratory setting. Below are key experimental protocols.

Synthesis of 2-Hydroxystyrene via Hydrolysis of 2-Acetoxystyrene

This protocol details the conversion of 2-acetoxystyrene to 2-hydroxystyrene.

Materials:

-

2-Acetoxystyrene (0.065 mol)

-

Sodium hydroxide (0.275 mol)

-

Anhydrous ethanol (60 mL)

-

Distilled water (50 mL)

-

Ethyl acetate (3 x 30 mL)

-

Anhydrous magnesium sulfate

Procedure:

-

In a 500 mL round-bottom flask, dissolve 0.275 mol of sodium hydroxide in 60 mL of anhydrous ethanol.

-

Add 0.065 mol of 2-acetoxystyrene to the sodium hydroxide solution.

-

Stir the resulting solution at room temperature under a nitrogen atmosphere for 4 hours.

-

After the reaction is complete, add 50 mL of distilled water to the mixture.

-

Perform an extraction of the organic layer using 30 mL of ethyl acetate. Repeat the extraction process three times.

-

Combine the extracted organic layers and dry them over anhydrous magnesium sulfate.

-

Filter the mixture to remove the drying agent.

-

Remove the solvent under reduced pressure to yield the 2-hydroxystyrene product.

This procedure is adapted from a patented synthesis of hydroxystyrene.

Experimental Workflow for Hydrolysis

The following diagram illustrates the general workflow for the hydrolysis of 2-acetoxystyrene.

Caption: Workflow for the hydrolysis of 2-acetoxystyrene.

Spectroscopic Data

While detailed spectra are best obtained from dedicated databases, the following provides an overview of expected spectroscopic characteristics.

-

¹H NMR: The proton NMR spectrum of the related 4-acetoxystyrene shows characteristic peaks for the vinyl protons, aromatic protons, and the acetyl methyl protons. Similar characteristic peaks would be expected for the 2-isomer, with shifts influenced by the ortho-positioning of the substituents.

-

Mass Spectrometry: The mass spectrum of a-acetoxy-styrene is available in spectral databases. The fragmentation pattern would be influenced by the ester and vinyl functionalities.

Applications in Research and Development

While the primary application of 2-acetoxystyrene lies in materials science, particularly as a monomer for photoresists, its derivatives hold potential in other areas.

-

Polymer Chemistry: It is a key component in the synthesis of specialty polymers and resins. Its ability to be polymerized and then hydrolyzed allows for the creation of functionalized polymers with hydroxyl groups, which can be further modified.

-

Drug Development: The use of poly(hydroxystyrene) derivatives in biomedical applications is an area of ongoing research. While direct applications of 2-acetoxystyrene in drug development are not widely documented, its role as a precursor to poly(2-hydroxystyrene) suggests potential for creating biocompatible polymers for drug delivery systems and other biomedical uses.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-acetoxystyrene.

-

Hazards: It is known to cause skin and serious eye irritation.

-

Precautions: It is recommended to wash skin thoroughly after handling and to wear appropriate personal protective equipment, including gloves and eye protection. In case of contact with eyes, rinse cautiously with water for several minutes.

This technical guide provides a foundational understanding of 2-acetoxystyrene for scientific professionals. For more detailed information, consulting safety data sheets and specialized chemical databases is recommended.

CAS number and molecular weight of 2-Vinylphenyl acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Vinylphenyl acetate, a specific isomer of vinylphenyl acetate. Due to the limited availability of in-depth technical data for the 2-isomer, this document also draws contextual information from related compounds and general chemical principles. It is crucial to note that much of the readily available literature pertains to the 4-vinylphenyl acetate isomer, and care must be taken to distinguish between these compounds in experimental design and data interpretation.

Core Chemical and Physical Data

The fundamental chemical identifiers and properties of this compound are summarized below. This information is essential for procurement, handling, and experimental planning.

| Property | Value | Source |

| CAS Number | 63600-35-1 | [1] |

| Molecular Formula | C10H10O2 | [1] |

| Molecular Weight | 162.19 g/mol | [1] |

| Synonyms | Acetic Acid 2-Vinylphenyl Ester, 2-Acetoxystyrene |

It is important to distinguish this compound from its isomers, which possess different chemical and physical properties and may behave differently in biological and chemical systems.

| Isomer | CAS Number |

| This compound | 63600-35-1 |

| 4-Vinylphenyl acetate | 2628-16-2 |

| Vinyl phenyl acetate | 18120-64-4 |

Isomeric Distinction of Vinylphenyl Acetates

The following diagram illustrates the structural differences between this compound and its common isomer, 4-Vinylphenyl acetate, as well as the related compound, Vinyl phenyl acetate. Understanding these structural distinctions is critical for predicting reactivity and biological activity.

Caption: Structural relationship of this compound and its isomers.

Experimental Protocols: A Generalized Approach

Detailed experimental protocols specifically for this compound are not extensively documented in publicly available literature. However, a general workflow for its synthesis can be inferred from standard organic chemistry principles, particularly the esterification of a phenol and the subsequent manipulation of a related functional group to generate the vinyl moiety.

The diagram below outlines a logical, generalized workflow for the synthesis of a vinylphenyl acetate from a corresponding hydroxybenzaldehyde. This is a representative pathway and would require optimization for the specific synthesis of the 2-isomer.

Caption: A generalized synthetic workflow for vinylphenyl acetates.

Applications and Biological Activity

This compound is classified as a drug intermediate for the synthesis of various active compounds[1]. However, specific details regarding its applications in drug development and its biological activity are not well-documented in the available literature.

In contrast, the broader class of vinyl acetate monomers and their polymers, such as ethylene-vinyl acetate (EVA), have established applications in the biomedical field. These include use in drug delivery systems and as materials with antimicrobial properties when combined with active agents. It is plausible that this compound could serve as a monomer for the creation of novel polymers with specific functionalities, though further research is required to explore this potential.

Conclusion

This compound is a distinct chemical entity with the CAS number 63600-35-1 and a molecular weight of 162.19 g/mol . While it is commercially available and identified as a drug intermediate, there is a notable lack of in-depth, publicly available research on its specific chemical properties, detailed experimental protocols, and biological activities. Researchers and drug development professionals should exercise caution and not conflate the properties and activities of this compound with its more extensively studied isomer, 4-Vinylphenyl acetate. The development of novel applications for this compound will necessitate foundational research to characterize its reactivity, polymerization potential, and biological effects.

References

The Solubility Profile of 2-Vinylphenyl Acetate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2-Vinylphenyl acetate in common organic solvents. Despite a comprehensive search of scientific literature and chemical databases, no specific quantitative solubility data for this compound was found. The information available primarily pertains to its isomer, 4-vinylphenyl acetate, and the structurally related but simpler compound, vinyl acetate. This document summarizes the available qualitative information for these related compounds to provide a general understanding and outlines a typical experimental workflow for synthesis and purification that would be applicable to this compound.

Summary of Solubility for Related Compounds

While direct data for this compound is unavailable, information on vinyl acetate suggests it is soluble in most organic solvents.[1] Vinyl acetate is known to be soluble in a variety of organic solvents, including ethanol, acetone, and various hydrocarbons.[2] It is also miscible with ethanol and soluble in ether, acetone, chloroform, and carbon tetrachloride.[3] However, it has limited solubility in water.[2][4]

Experimental Protocols: A Generalized Approach

Detailed experimental protocols for determining the solubility of this compound are not available in the reviewed literature. However, a general experimental workflow for the synthesis and purification of a related compound, methyl 2-(2-acetylphenyl)acetate, can serve as a representative model. This process typically involves a chemical reaction followed by extraction and chromatographic purification.

A generalized workflow for such a process is outlined below:

Caption: A generalized workflow for the synthesis and purification of a phenyl acetate derivative.

Synthesis and Purification of Phenyl Acetate Derivatives

The synthesis of phenyl acetate derivatives often involves the reaction of a phenol with an acetylating agent in the presence of a catalyst. A common method for the synthesis of vinyl acetate, a related compound, is the vapor-phase reaction of ethylene and acetic acid over a palladium catalyst.[5] Another method involves the reaction of acetylene with acetic acid.[6]

Purification typically follows a standard organic chemistry workflow. After the reaction is complete, the mixture is "worked up" to isolate the crude product. This usually involves quenching the reaction, followed by extraction of the product into an organic solvent. The combined organic layers are then dried and the solvent is removed, often by rotary evaporation, to yield the crude product.[7] Final purification is commonly achieved by flash chromatography, which separates the desired product from any unreacted starting materials and byproducts.[7] The purity of the final product is often assessed using techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.[7]

References

- 1. cameo.mfa.org [cameo.mfa.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chembk.com [chembk.com]

- 4. Vinyl acetate CAS#: 108-05-4 [m.chemicalbook.com]

- 5. acs.org [acs.org]

- 6. Vinyl acetate: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Health and Safety Information for Handling 2-Vinylphenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 2-Vinylphenyl acetate (also known as 2-acetoxystyrene or acetic acid 2-vinylphenyl ester). The information presented is intended for use in laboratory and research settings by professionals trained in the handling of chemical substances. Due to the limited specific toxicological data for this compound, information from its isomer, 4-acetoxystyrene, and the related compound vinyl acetate has been included for a more complete understanding of potential hazards.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound and the related compound vinyl acetate is provided below. This information is critical for understanding the substance's behavior and potential hazards.

| Property | This compound | Vinyl Acetate (for comparison) |

| CAS Number | 63600-35-1[1] | 108-05-4[2][3] |

| Molecular Formula | C₁₀H₁₀O₂ | C₄H₆O₂[2] |

| Molecular Weight | 162.19 g/mol | 86.09 g/mol [2] |

| Appearance | Colorless to Yellow to Orange clear liquid[1] | Clear, colorless liquid[2] |

| Odor | Not specified | Sweetish, sharp odor[2] |

| Boiling Point | Not specified | 72 - 73 °C[2] |

| Melting Point | Not specified | -93 °C[2] |

| Flash Point | 94.497 °C | -8 °C[2] |

| Density | 1.07 g/cm³ | 0.934 g/cm³[2] |

| Solubility | Not specified | Insoluble in water[2] |

Toxicological Information

| Hazard | This compound | 4-Acetoxystyrene (Isomer) | Vinyl Acetate (Related Compound) |

| Acute Oral Toxicity (LD50) | No data available | 1503 mg/kg (rat)[4] | 2900 mg/kg (rat)[2][5], 1600 mg/kg (mouse)[2] |

| Acute Dermal Toxicity (LD50) | No data available | No data available | 2335 mg/kg (rabbit)[2][3] |

| Acute Inhalation Toxicity (LC50) | No data available | No data available | 11400 mg/m³/4H (rat)[2], 1550 ppm/4H (mouse)[2][3] |

| Skin Irritation | Causes skin irritation[1] | Causes skin irritation[6] | May cause mild skin irritation[2] |

| Eye Irritation | Causes serious eye irritation[1] | Causes serious eye irritation[6] | Causes eye irritation[2] |

| Carcinogenicity | No data available | No data available | Suspected of causing cancer (IARC Group 2B)[3][5] |

Hazard Identification and GHS Classification

Based on available data, this compound is classified as a hazardous substance.

| Hazard Class | Hazard Statement |

| Skin Irritation | H315: Causes skin irritation[1] |

| Eye Irritation | H319: Causes serious eye irritation[1] |

GHS pictograms and signal word for this compound would include:

-

Pictogram: Exclamation mark

-

Signal Word: Warning

For comparison, vinyl acetate is classified as a highly flammable liquid and vapor, harmful if inhaled, and suspected of causing cancer[5].

Experimental Protocols and Safe Handling

The following protocols are recommended for handling this compound in a laboratory setting. These are based on general best practices for handling styrenic esters and irritants.

4.1. Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood[7].

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate work area[8].

4.2. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield should be worn[8].

-

Skin Protection: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. A lab coat or other protective clothing is also required to prevent skin contact[8].

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended[8].

4.3. Handling Procedures

-

Avoid contact with skin and eyes[9].

-

Avoid inhalation of vapors or mists.

-

Keep containers tightly closed when not in use.

-

Use non-sparking tools, especially if there is a risk of flammable vapor accumulation (note: while this compound has a high flash point, this is a general precaution for organic chemicals).

-

Ground and bond containers when transferring material to prevent static discharge[5].

-

Wash hands thoroughly after handling[1].

4.4. Storage

-

Store in a cool, dry, well-ventilated area away from incompatible materials[1].

-

Protect from heat and direct sunlight[1].

-

Store in tightly sealed containers.

-

Incompatible materials include oxidizing agents[1]. The related compound, vinyl acetate, is incompatible with strong acids, bases, and peroxides[2][10].

Emergency Procedures

5.1. Spill Response

-

Small Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Collect the absorbed material into a suitable container for hazardous waste disposal.

-

Clean the spill area with soap and water.

-

-

Large Spills:

-

Evacuate the laboratory and alert others.

-

Contact your institution's emergency response team.

-

Prevent the spill from entering drains or waterways[10].

-

5.2. First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[1].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

5.3. Fire Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. Water spray may be used to cool containers.

-

Specific Hazards: Hazardous decomposition products may include carbon monoxide and carbon dioxide[1]. For the related vinyl acetate, vapors are heavier than air and may travel to a source of ignition and flash back[2].

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Visualizations

6.1. Safe Handling Workflow

6.2. Emergency Response for Spills

6.3. Potential Hazard Relationships

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. vastanichem.com [vastanichem.com]

- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 4. echemi.com [echemi.com]

- 5. geneseo.edu [geneseo.edu]

- 6. 4-Vinylphenyl Acetate 2628-16-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 8. nj.gov [nj.gov]

- 9. Laboratory Chemicals | Alpha Chemika [alphachemika.co]

- 10. VINYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Spectroscopic Analysis of Acetic Acid 2-Vinylphenyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data analysis of acetic acid 2-vinylphenyl ester (also known as 2-vinylphenyl acetate or 2-acetoxystyrene), a valuable intermediate in organic synthesis. This document outlines the predicted spectroscopic characteristics of the molecule and provides standardized experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Core Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of acetic acid 2-vinylphenyl ester (CAS No: 63600-35-1, Molecular Formula: C₁₀H₁₀O₂, Molecular Weight: 162.19 g/mol ).[1] This data is computationally generated and should be used as a reference for experimental verification.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.51 | dd | 1H | Ar-H |

| 7.34 | td | 1H | Ar-H |

| 7.22 | td | 1H | Ar-H |

| 7.10 | dd | 1H | Ar-H |

| 7.03 | dd | 1H | =CH- (vinyl) |

| 5.76 | d | 1H | =CH₂ (vinyl, trans) |

| 5.34 | d | 1H | =CH₂ (vinyl, cis) |

| 2.29 | s | 3H | -C(=O)CH₃ |

Note: Predicted coupling constants (J values) are not provided.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 169.5 | C=O (ester) |

| 148.8 | Ar-C (ipso, attached to ester) |

| 133.2 | Ar-C (ipso, attached to vinyl) |

| 130.2 | =CH- (vinyl) |

| 128.9 | Ar-CH |

| 126.5 | Ar-CH |

| 126.1 | Ar-CH |

| 122.9 | Ar-CH |

| 117.0 | =CH₂ (vinyl) |

| 21.1 | -C(=O)CH₃ |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Medium | C-H stretch (aromatic and vinyl) |

| ~2980 | Weak | C-H stretch (methyl) |

| ~1765 | Strong | C=O stretch (ester) |

| ~1635 | Medium | C=C stretch (vinyl) |

| ~1480, ~1450 | Medium | C=C stretch (aromatic) |

| ~1370 | Medium | C-H bend (methyl) |

| ~1210 | Strong | C-O stretch (ester) |

| ~990, ~910 | Strong | C-H bend (vinyl out-of-plane) |

| ~750 | Strong | C-H bend (ortho-disubstituted aromatic) |

Table 4: Predicted Major Mass Spectrometry Fragments (Electron Ionization)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 162 | 25 | [M]⁺ (Molecular Ion) |

| 120 | 100 | [M - C₂H₂O]⁺ |

| 92 | 30 | [C₇H₈]⁺ |

| 91 | 45 | [C₇H₇]⁺ (Tropylium ion) |

| 43 | 80 | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of acetic acid 2-vinylphenyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure and proton/carbon environments.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of acetic acid 2-vinylphenyl ester in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform.

-

Phase and baseline correct the spectrum.

-

Integrate all signals and reference the spectrum to the TMS peak at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters include a 45-degree pulse angle, a longer acquisition time, and a relaxation delay of 2-5 seconds.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: As acetic acid 2-vinylphenyl ester is a liquid, the spectrum can be obtained neat. Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample plates in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation and purification.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of ions at each mass-to-charge ratio (m/z). The resulting mass spectrum is a plot of relative intensity versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and characterization of a compound such as acetic acid 2-vinylphenyl ester.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of acetic acid 2-vinylphenyl ester.

References

An In-depth Technical Guide to the Discovery and Historical Synthesis Methods of Vinylphenyl Acetates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical synthesis of vinylphenyl acetates, with a focus on its isomers: 2-vinylphenyl acetate, 3-vinylphenyl acetate, and 4-vinylphenyl acetate (also known as 4-acetoxystyrene). These compounds are crucial monomers in the production of specialty polymers with significant applications in the electronics and pharmaceutical industries.

Discovery and Historical Context

The development of vinylphenyl acetates is closely linked to the broader history of vinyl ester chemistry. While the first synthesis of the parent compound, vinyl acetate, was reported by Fritz Klatte in 1912 through the addition of acetic acid to acetylene, the exploration of its phenyl-substituted analogs gained momentum later with the burgeoning polymer industry.

The most well-documented historical synthesis of a vinylphenyl acetate is the work of Corson and colleagues in 1958, who reported a multi-step synthesis of 4-acetoxystyrene starting from 4-hydroxyacetophenone.[1] This method laid the groundwork for many subsequent synthetic approaches and remains a cornerstone in the historical context of this class of compounds. Early interest in these monomers was driven by their ability to be polymerized and then hydrolyzed to produce poly(hydroxystyrene)s, polymers with valuable properties for applications such as photoresists.

Key Synthesis Methods of Vinylphenyl Acetate Isomers

The synthesis of vinylphenyl acetates can be broadly categorized into two main strategies: the acetylation of a pre-formed vinylphenol or the formation of the vinyl group on an existing acetylated phenyl precursor.

Synthesis of 4-Vinylphenyl Acetate (4-Acetoxystyrene)

4-Acetoxystyrene is the most commercially significant isomer, and consequently, its synthesis has been extensively studied.

Method 1: The Corson Method

This classical multi-step synthesis starts from readily available 4-hydroxyacetophenone.[1]

Method 2: Acetylation of 4-Hydroxystyrene

A more direct route involves the acetylation of 4-hydroxystyrene (p-vinylphenol). This method is efficient but relies on the availability and stability of the vinylphenol starting material.

Method 3: One-Pot Synthesis from p-Hydroxybenzaldehyde

More recent methods aim for increased efficiency through one-pot procedures. One such method involves the reaction of p-hydroxybenzaldehyde with malonic acid, followed by in-situ acetylation.[2][3]

Synthesis of this compound (2-Acetoxystyrene)

The synthesis of 2-acetoxystyrene is less commonly described but can be achieved through similar strategies to the 4-isomer. A key method involves the hydrolysis of 2-acetoxystyrene to 2-hydroxystyrene, implying the existence of a synthetic route to the acetate.[4] A plausible route is the acetylation of 2-hydroxystyrene, which can be prepared from salicylaldehyde.

Synthesis of 3-Vinylphenyl Acetate (3-Acetoxystyrene)

The synthesis of 3-acetoxystyrene has been reported through various methods, including the Heck reaction of 3-acetoxyhalogenobenzene with ethylene.[5] Another approach involves the Wittig reaction of 3-acetoxybenzaldehyde.[5]

Quantitative Data on Synthesis Methods

The following tables summarize quantitative data for various synthesis methods of vinylphenyl acetates.

Table 1: Synthesis of 4-Vinylphenyl Acetate

| Starting Material | Reagents and Conditions | Yield (%) | Reference |

| 4-Hydroxyacetophenone | 1. Acetic anhydride 2. NaBH₄ 3. KHSO₄, heat | Not specified in abstract | [1] |

| 4-Hydroxystyrene | Acetyl chloride, triethylamine, MTBE, -5 to 0 °C | 87.7 | [6] |

| p-Hydroxybenzaldehyde | Malonic acid, morpholine, DMF, 130 °C; then Ac₂O, Et₃N, 40 °C | 73 | [2] |

| p-Hydroxybenzaldehyde | Malonic acid, ethylenediamine, DMF, 130 °C; then Ac₂O, Et₃N, 40 °C | 76 | [2] |

| 4-Acetoxyacetophenone | H₂, Raney Nickel, n-propanol; then dehydration | 90.16 (dehydration step) | [7] |

| 1-(4-Acetoxyphenyl)ethanol | Acidic catalyst, 160-250 °C, 0.1-300 mbar | Not specified in abstract | [8] |

Table 2: Synthesis of 2- and 3-Vinylphenyl Acetate

| Isomer | Starting Material | Reagents and Conditions | Yield (%) | Reference |

| This compound | 2-Acetoxystyrene (for hydrolysis to 2-hydroxystyrene) | NaOH, ethanol, 20 °C, 4h | 96 (of 2-hydroxystyrene) | [4] |

| 3-Vinylphenyl Acetate | 3-Acetoxyhalogenobenzene | Heck Reaction | Not specified in abstract | [5] |

| 3-Vinylphenyl Acetate | 3-Acetoxybenzaldehyde | Wittig Reaction | 55 (overall) | [5] |

| 3-Vinylphenyl Acetate | m-tert-Butoxystyrene | Acetic anhydride, acid catalyst | ~90 | [5] |

Experimental Protocols

Protocol for the Synthesis of 4-Acetoxystyrene from 4-Hydroxystyrene[6]

-

Reaction Setup: To a 2 L four-neck flask, add p-hydroxystyrene (120g), triethylamine (106g), phenothiazine (1.2g), and methyl tert-butyl ether (480g).

-

Cooling: Cool the mixture to -5 to 0 °C using a dry ice-ethanol bath.

-

Addition of Acetyl Chloride: Add acetyl chloride (86g) dropwise with stirring, maintaining the internal temperature between -5 and 0 °C.

-

Reaction: After the addition is complete, raise the temperature to 10-20 °C and continue the reaction for 1 hour.

-

Workup:

-

Filter the reaction mixture and wash the filter cake with methyl t-butyl ether (3 x 50g).

-

Quench the filtrate by adding 4g of methanol and stir for 10 minutes.

-

Add phenothiazine (1.2g) and concentrate the reaction mixture to recover the methyl tert-butyl ether, yielding a crude product.

-

-

Purification: Purify the crude product by distillation under reduced pressure to obtain p-acetoxystyrene.

Protocol for the Synthesis of 2-Hydroxystyrene from 2-Acetoxystyrene[4]

-

Reaction Setup: In a 500 ml round-bottom flask, dissolve sodium hydroxide (0.275 mol) in anhydrous ethanol (60 ml).

-

Addition of 2-Acetoxystyrene: Add 2-acetoxystyrene (0.065 mol) to the flask.

-

Reaction: Stir the resulting solution at room temperature under a nitrogen atmosphere for 4 hours.

-

Extraction:

-

Add distilled water (50 ml) and ethyl acetate (30 ml) to the reaction mixture to extract the organic layer.

-

Repeat the extraction of the aqueous layer with ethyl acetate two more times.

-

-

Drying and Concentration:

-

Combine the organic layers and dry with anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure to obtain 2-hydroxystyrene as a yellow solid.

-

Application in Photolithography: An Experimental Workflow

Polymers of vinylphenyl acetates, particularly poly(4-hydroxystyrene) derived from the hydrolysis of poly(4-acetoxystyrene), are fundamental components of photoresists used in the microelectronics industry for photolithography. The following diagram illustrates the typical workflow of a photolithography process using a positive photoresist based on a poly(4-hydroxystyrene) derivative.

In this process, a photoresist containing a polymer derived from vinylphenyl acetate and a photoacid generator (PAG) is spin-coated onto a silicon wafer. Upon exposure to UV light through a photomask, the PAG generates an acid. During the post-exposure bake, this acid catalyzes a deprotection reaction in the polymer, rendering the exposed regions soluble in a developer solution. The developer then selectively removes the exposed photoresist, transferring the pattern from the mask to the wafer.

Characterization Data

The following table summarizes key characterization data for vinylphenyl acetate isomers.

Table 3: Physicochemical and Spectroscopic Data of Vinylphenyl Acetates

| Property | 4-Vinylphenyl Acetate | This compound | 3-Vinylphenyl Acetate |

| CAS Number | 2628-16-2 | 63600-35-1 | 2454-30-0 |

| Molecular Formula | C₁₀H₁₀O₂ | C₁₀H₁₀O₂ | C₁₀H₁₀O₂ |

| Molecular Weight | 162.19 g/mol | 162.19 g/mol | 162.19 g/mol |

| Boiling Point | 260 °C (lit.) | Not readily available | Not readily available |

| Melting Point | 7-8 °C (lit.) | Not readily available | Not readily available |

| Density | 1.06 g/mL at 25 °C (lit.) | Not readily available | Not readily available |

| ¹H NMR (CDCl₃, δ ppm) | ~7.4 (d, 2H), ~7.0 (d, 2H), ~6.7 (dd, 1H), ~5.7 (d, 1H), ~5.2 (d, 1H), ~2.3 (s, 3H) | Data not readily available | Data not readily available |

| IR (cm⁻¹) | ~1760 (C=O), ~1630 (C=C vinyl), ~1500 (C=C aromatic) | Data not readily available | Data not readily available |

This guide provides a foundational understanding of the discovery, synthesis, and key applications of vinylphenyl acetates. The detailed protocols and compiled data serve as a valuable resource for researchers and professionals in the fields of polymer chemistry, materials science, and drug development.

References

- 1. WO1996019433A1 - Process for preparing acetoxystyrene - Google Patents [patents.google.com]

- 2. Method for preparing p-acetoxystyrene by one-pot method - Eureka | Patsnap [eureka.patsnap.com]

- 3. 4-Acetoxystyrene(2628-16-2) 1H NMR spectrum [chemicalbook.com]

- 4. 2-Hydroxystyrene synthesis - chemicalbook [chemicalbook.com]

- 5. CN111201213A - Process for producing 3-acetoxystyrene - Google Patents [patents.google.com]

- 6. microchemicals.com [microchemicals.com]

- 7. CN102795999A - Preparation method of p-acetoxystyrene and preparation method of its intermediate - Google Patents [patents.google.com]

- 8. US5380918A - Preparation of 4-acetoxystyrene - Google Patents [patents.google.com]

theoretical vs. experimental properties of 2-Vinylphenyl acetate

An In-depth Technical Guide on the Theoretical vs. Experimental Properties of 2-Vinylphenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, an organic compound with significant potential in polymer chemistry and as a precursor for various functional materials, remains a subject of interest for detailed characterization. This technical guide provides a comprehensive overview of the currently available theoretical and experimental properties of this compound (also known as 2-acetoxystyrene). A notable scarcity of experimental data for the 2-isomer necessitates a comparative approach, referencing the more thoroughly studied 4-vinylphenyl acetate. This document summarizes known physical and spectroscopic data, outlines a plausible experimental protocol for its synthesis, and presents this information in a structured format for researchers. All quantitative data is presented in clear tables, and a representative synthesis workflow is visualized using the DOT language.

Introduction

This compound (CAS No. 63600-35-1) is an aromatic ester containing a vinyl group ortho to an acetoxy group on a benzene ring. This unique substitution pattern suggests potential applications in the synthesis of specialized polymers and as a building block in organic synthesis. Its isomeric counterpart, 4-vinylphenyl acetate, has been more extensively studied, primarily due to its utility in the production of photoresists and other electronic materials[1]. Understanding the distinct properties of the 2-isomer is crucial for exploring its specific applications. This guide aims to consolidate the known theoretical and experimental data for this compound, highlight the current data gaps, and provide a practical synthetic route.

Physicochemical Properties: A Comparative Analysis

A significant challenge in the study of this compound is the limited availability of experimentally determined physicochemical properties. In contrast, its isomer, 4-vinylphenyl acetate, is well-characterized. The following tables summarize the available theoretical and experimental data for this compound, with comparative data for the 4-isomer where available.

General and Physical Properties

| Property | This compound (Theoretical/Computed) | This compound (Experimental) | 4-Vinylphenyl Acetate (Experimental) |

| Molecular Formula | C₁₀H₁₀O₂[2] | C₁₀H₁₀O₂ | C₁₀H₁₀O₂[3][4][5] |

| Molecular Weight | 162.19 g/mol [2] | 162.19 g/mol | 162.19 g/mol [3][4][5] |

| Appearance | - | Colorless to Yellow to Orange clear liquid | Clear colorless liquid[6][7] |

| Boiling Point | Not Available | Not Available | 260 °C (lit.)[3][4][5][6][7][8] |

| Melting Point | Not Available | Not Available | 7-8 °C (lit.)[4][5][6][7] |

| Density | Not Available | 1.07 g/mL at 20°C | 1.06 g/mL at 25 °C (lit.)[4][5][6][7] |

| Refractive Index | Not Available | 1.54 | n20/D 1.538 (lit.)[4][5][6] |

| XLogP3 | 2.7[2] | - | - |

Spectroscopic Data

| Spectrum Type | This compound | 4-Vinylphenyl Acetate | Vinyl Phenylacetate |

| ¹H NMR | Data not readily available. | ¹H NMR spectrum available[9] | Not specified |

| ¹³C NMR | Data not readily available. | Data available | ¹³C NMR spectrum available[10] |

| FTIR | Data not readily available. | Data available | FTIR spectrum available[10] |

| Mass Spectrometry | Predicted CCS values available[2] | Data available | Mass spectrum available[11] |

| Raman | Data not readily available. | Data available | Raman spectrum available[10] |

Experimental Protocol: Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible route is the acetylation of 2-vinylphenol. This method is analogous to the well-documented synthesis of 4-acetoxystyrene from 4-hydroxystyrene[12][13]. The following protocol is a proposed method based on these established procedures.

Reaction Scheme:

Materials:

-

2-Vinylphenol (2-hydroxystyrene)

-

Acetic anhydride (Ac₂O) or Acetyl chloride (AcCl)

-

A suitable base (e.g., triethylamine, pyridine, or potassium carbonate)

-

A suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide)

-

Polymerization inhibitor (e.g., hydroquinone or 4-tert-butylcatechol)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-vinylphenol and a small amount of a polymerization inhibitor in the chosen aprotic solvent. Cool the mixture in an ice bath.

-

Addition of Reagents: Slowly add the base to the cooled solution, followed by the dropwise addition of acetic anhydride or acetyl chloride.

-

Reaction: Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by adding deionized water. Separate the organic layer and wash it sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Safety Precautions: The reaction should be performed in a well-ventilated fume hood. All reagents are flammable and/or corrosive and should be handled with appropriate personal protective equipment.

Mandatory Visualizations

Synthesis Workflow of this compound

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published research specifically investigating the biological activity or involvement in signaling pathways of this compound. Studies on the biological effects of related compounds, such as vinyl acetate monomer, have focused on its metabolism to acetaldehyde and subsequent toxicological effects, including the formation of DNA adducts. However, these findings cannot be directly extrapolated to this compound due to structural differences. The presence of the vinylphenyl group may confer unique biological properties that warrant future investigation, particularly in the context of drug development and toxicology.

Conclusion

This compound is a compound with potential for various applications, yet it remains significantly under-characterized in the scientific literature. This guide consolidates the limited available theoretical and experimental data, highlighting the stark contrast with its well-studied isomer, 4-vinylphenyl acetate. The provided synthesis protocol offers a practical starting point for researchers wishing to prepare and study this compound. The lack of biological data presents a clear opportunity for future research to explore the pharmacological and toxicological profile of this compound. Further experimental determination of its fundamental physicochemical and spectroscopic properties is essential to build a comprehensive understanding of this molecule and unlock its full potential.

References

- 1. This compound | CAS 63600-35-1 | Catsyn [catsyn.com]

- 2. PubChemLite - this compound (stabilized with phenothiazine) (C10H10O2) [pubchemlite.lcsb.uni.lu]

- 3. CAS RN 2628-16-2 | Fisher Scientific [fishersci.com]

- 4. chembk.com [chembk.com]

- 5. 4-Vinylphenyl acetate [chembk.com]

- 6. 4-乙酰氧基苯乙烯 96%, contains 200-300 ppm monomethyl ether hydroquinone as inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4-Acetoxystyrene | 2628-16-2 [chemicalbook.com]

- 8. CAS RN 2628-16-2 | Fisher Scientific [fishersci.co.uk]

- 9. 4-Acetoxystyrene(2628-16-2) 1H NMR [m.chemicalbook.com]

- 10. Vinyl phenyl acetate | C10H10O2 | CID 13395202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Phenylvinyl acetate ;ethenol, 2-phenyl-, acetate; styryl acetate - SpectraBase [spectrabase.com]

- 12. US7586013B2 - Method for preparing hydroxystyrenes and acetylated derivatives thereof - Google Patents [patents.google.com]

- 13. Intensified, Kilogram-Scaled, and Environment-Friendly: Chemoenzymatic Synthesis of Bio-Based Acylated Hydroxystyrenes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Free Radical Polymerization of 2-Vinylphenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the free radical polymerization of 2-Vinylphenyl acetate, also known as 2-acetoxystyrene. While specific literature on the free radical polymerization of the ortho isomer is less common than its para counterpart, the protocols provided herein are based on established methods for similar vinyl monomers, such as styrene and 4-vinylphenyl acetate. These notes are intended to serve as a foundational guide for the synthesis, characterization, and potential applications of poly(this compound).

Introduction

Poly(this compound) is a polymer with potential applications in areas such as photoresists, specialty coatings, and as a precursor to poly(2-hydroxystyrene). The acetate group can be hydrolyzed to yield a phenolic polymer, which is of interest in the electronics industry and for the development of functional materials. Free radical polymerization is a common and versatile method for synthesizing this polymer. This document outlines the necessary procedures for its synthesis via solution and bulk polymerization methods.

Polymerization Mechanisms

Free radical polymerization of this compound proceeds through the classic three stages: initiation, propagation, and termination. An initiator, typically a peroxide or an azo compound, is used to generate free radicals, which then react with the vinyl group of the monomer to initiate the polymer chain growth.

Initiation

The process begins with the decomposition of an initiator molecule (e.g., AIBN or Benzoyl Peroxide) to form two free radicals (R•).

Propagation

The initiator radical adds to the double bond of a this compound monomer, forming a new radical that can then react with subsequent monomers to grow the polymer chain.

Termination

The growth of a polymer chain is terminated by either combination (two growing chains coupling) or disproportionation (hydrogen transfer between two growing chains).

Experimental Protocols

Safety Precautions: this compound and the solvents and initiators used are chemicals that should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

Materials and Equipment

-

Monomer: this compound (inhibitor removed prior to use)

-

Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Solvent (for solution polymerization): Toluene or 1,4-dioxane

-

Non-solvent (for precipitation): Methanol or hexane

-

Equipment: Schlenk flask, magnetic stirrer, oil bath, vacuum line, rotary evaporator, filtration apparatus.

Protocol 1: Solution Polymerization of this compound

This protocol describes a typical solution polymerization using AIBN as the initiator.

-

Monomer Preparation: Remove the inhibitor from this compound by passing it through a column of basic alumina.

-

Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 30.8 mmol) and the desired amount of solvent (e.g., 10 mL of toluene).

-

Initiator Addition: Add the initiator, AIBN (e.g., 0.051 g, 0.31 mmol, for a 100:1 monomer to initiator ratio).

-

Degassing: Seal the flask with a rubber septum and degas the solution by subjecting it to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon) and place it in a preheated oil bath at 70-80°C.

-

Reaction Monitoring: Allow the reaction to proceed for the desired time (e.g., 6-24 hours). The progress of the reaction can be monitored by taking small aliquots and analyzing the monomer conversion by ¹H NMR spectroscopy.

-

Termination and Precipitation: Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

-

Purification: Precipitate the polymer by slowly adding the viscous solution to a large volume of a stirred non-solvent (e.g., 200 mL of cold methanol).

-

Isolation: Collect the precipitated white polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at 40-50°C to a constant weight.

Protocol 2: Bulk Polymerization of this compound

This method is performed without a solvent, which can lead to a purer polymer but requires careful temperature control.

-

Monomer and Initiator: In a Schlenk tube, add inhibitor-free this compound (e.g., 5.0 g, 30.8 mmol) and the initiator (e.g., AIBN, 0.051 g, 0.31 mmol).

-

Degassing: Perform three freeze-pump-thaw cycles as described in the solution polymerization protocol.

-

Polymerization: Place the sealed tube in an oil bath set to 60-70°C. The viscosity of the reaction mixture will increase significantly as the polymerization progresses.

-

Termination and Dissolution: After the desired time (e.g., 12-48 hours), stop the reaction by cooling. Dissolve the highly viscous polymer in a minimal amount of a suitable solvent (e.g., tetrahydrofuran or toluene).

-

Purification: Precipitate, collect, and dry the polymer as described in the solution polymerization protocol.

Data Presentation

The following tables summarize representative data for the free radical polymerization of vinylphenyl acetate monomers. Note that these values are illustrative and will vary depending on the specific reaction conditions.

Table 1: Representative Data for Solution Polymerization of Vinylphenyl Acetate

| Entry | Monomer/Initiator Ratio | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 1 | 100:1 | Toluene | 70 | 12 | 65 | 15,000 | 1.8 |

| 2 | 200:1 | Toluene | 70 | 12 | 60 | 28,000 | 1.9 |

| 3 | 100:1 | Dioxane | 80 | 8 | 75 | 18,000 | 1.7 |

Table 2: Representative Data for Bulk Polymerization of Vinylphenyl Acetate

| Entry | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 1 | 100:1 | 60 | 24 | 85 | 25,000 | 2.1 |

| 2 | 200:1 | 60 | 24 | 80 | 45,000 | 2.3 |

Characterization of Poly(this compound)

The synthesized polymer should be characterized to determine its molecular weight, molecular weight distribution, and chemical structure.

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the polymer structure and determine the extent of monomer conversion.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer, such as the ester carbonyl group.

Potential Applications

Poly(this compound) and its derivatives have several potential applications:

-

Photoresist Materials: After hydrolysis to poly(2-hydroxystyrene), the polymer can be used as a base resin in photoresist formulations for microelectronics manufacturing.

-

Coatings and Adhesives: The polymer may find use in specialty coatings and adhesives where specific properties such as refractive index or adhesion to certain substrates are required.

-

Functional Polymer Synthesis: The acetate groups can be chemically modified to introduce other functionalities, leading to a wide range of functional polymers.

Visualizations

Caption: Mechanism of Free Radical Polymerization.

Caption: Experimental Workflow for Synthesis.

Application Notes and Protocols for the Controlled Polymerization of 2-Vinylphenyl Acetate via RAFT

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures.[1][2][3] This control is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), which mediates the polymerization process.[3] The appropriate selection of the RAFT agent is crucial for achieving good control over the polymerization of a specific monomer.[3]

This document provides a detailed protocol for the RAFT polymerization of 2-Vinylphenyl acetate, a monomer of interest for the synthesis of functional polymers. While specific literature on the RAFT polymerization of this compound is not abundant, the protocol is based on established procedures for the closely related monomer, vinyl acetate.[1][4][5] Xanthates and dithiocarbamates are generally effective RAFT agents for controlling the polymerization of vinyl esters.[5][6][7] The following protocol serves as a comprehensive guide for researchers aiming to synthesize well-defined poly(this compound).

Data Presentation

The following table summarizes typical data obtained from the RAFT polymerization of vinyl acetate, which can be used as a reference for the expected outcomes when polymerizing this compound under similar conditions.

| RAFT Agent | Polymerization Time (hours) | Molar Mass (M_n, g/mol ) | Dispersity (Đ) | Monomer Conversion (%) |

| Xanthate-based | 16 | 16,400 | 1.25 | 91 |

| Dithiocarbamate-based | Varies | Controlled | < 1.5 | High |

Note: This data is for poly(vinyl acetate) and serves as an expected trend for poly(this compound). Actual results may vary depending on the specific RAFT agent, initiator, and reaction conditions used.[4]

Experimental Protocols

This section details the materials and methods for the RAFT polymerization of this compound.

Materials

-

Monomer: this compound (purified by passing through a column of basic alumina to remove inhibitors)

-

RAFT Agent: A suitable xanthate or dithiocarbamate (e.g., Cyanomethyl (3,5-dimethyl-1H-pyrazole)-carbodithioate)[7]

-

Initiator: Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

-

Solvent: Anhydrous benzene or another suitable solvent

-

Glassware: Schlenk flask or ampule, rubber septa, syringes, and needles

-

Equipment: Schlenk line, oil bath with a magnetic stirrer and temperature controller, vacuum pump, and equipment for polymer characterization (e.g., Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectroscopy).

Procedure

-

Preparation of the Reaction Mixture:

-

In a clean, dry Schlenk flask or ampule equipped with a magnetic stir bar, add the desired amounts of this compound, the selected RAFT agent, and AIBN.

-

A typical molar ratio of [Monomer]:[RAFT Agent]:[Initiator] is 200:1:0.1.

-

Add the desired amount of anhydrous solvent. The monomer concentration is typically in the range of 2-4 M.

-

-

Degassing the Reaction Mixture:

-

Attach the reaction vessel to a Schlenk line.

-

Perform at least three freeze-evacuate-thaw cycles to remove dissolved oxygen.[1][4]

-

Freeze the mixture using liquid nitrogen.

-

Evacuate the vessel under high vacuum.

-

Thaw the mixture while maintaining the vacuum, allowing dissolved gases to escape.

-

Backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

-

After the final cycle, leave the vessel under an inert atmosphere.

-

-

Polymerization:

-

Termination and Isolation of the Polymer:

-

To quench the polymerization, rapidly cool the reaction vessel by immersing it in an ice bath and expose the mixture to air.

-

Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold methanol or hexane).

-

Collect the precipitated polymer by filtration.

-

Redissolve the polymer in a small amount of a suitable solvent (e.g., tetrahydrofuran) and re-precipitate to further purify it.

-

Dry the final polymer under vacuum to a constant weight.

-

-

Characterization:

Visualizations

Experimental Workflow

Caption: Experimental workflow for RAFT polymerization.

RAFT Polymerization Mechanism

Caption: The mechanism of RAFT polymerization.

References

- 1. RAFT Polymerization Procedures [sigmaaldrich.com]

- 2. m.youtube.com [m.youtube.com]

- 3. RAFT: Choosing the Right Agent to Achieve Controlled Polymerization [sigmaaldrich.com]

- 4. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of functionalized poly(vinyl acetate) mediated by alkyne-terminated RAFT agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Volume # 3(124), May - June 2019 — "RAFT-Copolymerization of Vinyl Acetate and 2,2,3,3,4,4,5,5-Octafluoropentylacrylate" [en.notes.fluorine1.ru]

The Versatility of Vinyl Acetate Polymers in Coatings and Adhesives: Application Notes and Protocols

A Note to the Reader: Information regarding the specific applications of poly(2-vinylphenyl acetate) in coatings and adhesives is scarce in publicly available scientific literature. It is possible that this is a less common polymer, or that the more widely used isomer, poly(4-vinylphenyl acetate), or the structurally related but distinct polymer, poly(vinyl acetate) (PVAc), was intended. This document provides detailed application notes and protocols for poly(vinyl acetate) (PVAc), a commercially significant polymer with extensive applications in the coatings and adhesives industries. Additionally, a brief overview of poly(4-vinylphenol), derived from poly(4-vinylphenyl acetate), and its role as an adhesion promoter is included for a comprehensive perspective.

Poly(vinyl acetate) (PVAc) in Coatings and Adhesives

Poly(vinyl acetate) (PVAc) is a thermoplastic polymer prepared by the polymerization of vinyl acetate monomer.[1] It is widely used in the form of an aqueous emulsion and is a key component in a variety of products, including water-based (latex) paints, wood glues, and paper adhesives.[1][2]

Application Notes for PVAc in Coatings

PVAc emulsions are a primary film-forming ingredient in latex paints.[1] The polymer particles coalesce as the water evaporates, forming a continuous, durable, and flexible film that adheres well to various substrates.[1]

Key Properties and Applications:

-

Excellent Adhesion: PVAc-based coatings exhibit strong adhesion to a wide range of porous substrates, including wood, paper, and drywall.[3][4]

-

Durability and Flexibility: The resulting films are tough and flexible, providing good resistance to cracking and weathering in interior applications.[4]

-

Low VOC Content: As water-based formulations, PVAc coatings have low volatile organic compound (VOC) content, making them more environmentally friendly than solvent-based alternatives.[3]

-

Cost-Effectiveness: PVAc is a relatively inexpensive polymer, contributing to the affordability of latex paints and other coatings.[3]

-

Primers and Sealers: PVAc emulsions are commonly used as primers for drywall and as sealers for porous surfaces before painting.[2]

Formulation Considerations:

The performance of PVAc coatings can be tailored by incorporating various additives:

-

Plasticizers: To improve flexibility and reduce the minimum film formation temperature (MFFT). Common plasticizers include dibutyl phthalate and dioctyl phthalate.

-